

Fmoc-Gly-OH-¹³C CAS number and molecular weight

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Compound of Interest

Compound Name: *Fmoc-Gly-OH-¹³C*

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An In-depth Technical Guide on Fmoc-Gly-OH-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the ¹³C isotopically labeled N-(9-Fluorenylmethoxycarbonyl)-glycine (Fmoc-Gly-OH-¹³C), a critical reagent for the synthesis of isotopically labeled peptides. Such peptides are invaluable tools in quantitative proteomics, metabolic flux analysis, and structural biology studies using NMR spectroscopy and mass spectrometry. This document outlines the chemical properties of various ¹³C-labeled Fmoc-Gly-OH species, detailed protocols for their application in Solid-Phase Peptide Synthesis (SPPS), and visual workflows to illustrate the synthetic processes.

Chemical and Physical Properties

Several isotopically labeled versions of Fmoc-Gly-OH are commercially available, each with a specific labeling pattern. The choice of isotopologue depends on the desired mass shift and the specific requirements of the downstream analytical application.

Property	Fmoc-Gly-OH- $2\text{-}^{13}\text{C}$	Fmoc-Gly-OH- $^{13}\text{C}_2$	Fmoc-Gly-OH- $^{13}\text{C}_2,^{15}\text{N}$	Unlabeled Fmoc-Gly-OH
Synonyms	N-(9-Fluorenylmethoxy carbonyl)-glycine-2- ^{13}C	N-(9-Fluorenylmethoxy carbonyl)-glycine- $^{13}\text{C}_2$	N-(9-Fluorenylmethoxy carbonyl)-glycine- $^{13}\text{C}_2,^{15}\text{N}$	N-(9-Fluorenylmethoxy carbonyl)-glycine
CAS Number	175453-19-7	286460-80-8	285978-13-4 [1] [2]	29022-11-5 [2] [3]
Molecular Formula	$\text{C}_{16}^{13}\text{CH}_{15}\text{NO}_4$	$\text{C}_{15}^{13}\text{C}_2\text{H}_{15}\text{NO}_4$	$\text{C}_{15}^{13}\text{C}_2\text{H}_{15}^{15}\text{NO}_4$	$\text{C}_{17}\text{H}_{15}\text{NO}_4$
Molecular Weight	298.30 g/mol	299.29 g/mol [4]	300.28 g/mol [1]	297.30 g/mol [3]
Mass Shift	M+1	M+2	M+3	M
Isotopic Purity	≥99 atom % ^{13}C	≥99 atom % ^{13}C	≥99 atom % ^{13}C , ≥98 atom % ^{15}N	N/A
Appearance	White solid	Solid	Solid	White powder [3]
Melting Point	174-175 °C	174-175 °C	174-175 °C	N/A

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH- ^{13}C is primarily used in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. SPPS allows for the efficient, stepwise assembly of amino acids into a peptide of any desired sequence on an insoluble resin support.^[5] The Fmoc protecting group on the α -amino group is stable to acidic conditions but is readily removed by a mild base, such as piperidine, providing an orthogonal protection strategy that is compatible with a wide range of sensitive amino acid side chains.^{[6][7]}

Experimental Protocols

The following sections provide a generalized protocol for the incorporation of Fmoc-Gly-OH- ^{13}C into a peptide sequence using manual or automated SPPS.

1. Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.[8][9]

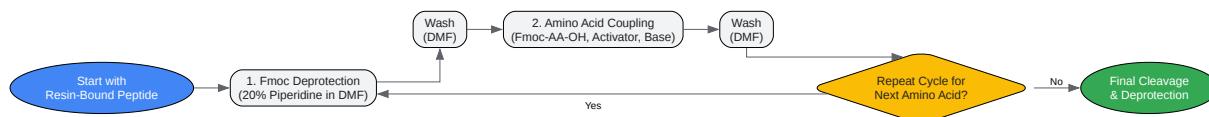
- Wang or 2-Chlorotriyl Chloride Resin: For peptides with a C-terminal carboxylic acid.[9]
- Rink Amide Resin: For peptides with a C-terminal amide.[8][9]

Protocol:

- Place the desired amount of resin in a suitable reaction vessel.
- Swell the resin in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 1 hour to ensure optimal accessibility of the reactive sites.[6][9]

2. The SPPS Cycle: Step-by-Step Incorporation of Amino Acids

The synthesis of the peptide chain proceeds via a series of iterative cycles, with each cycle adding a single amino acid.



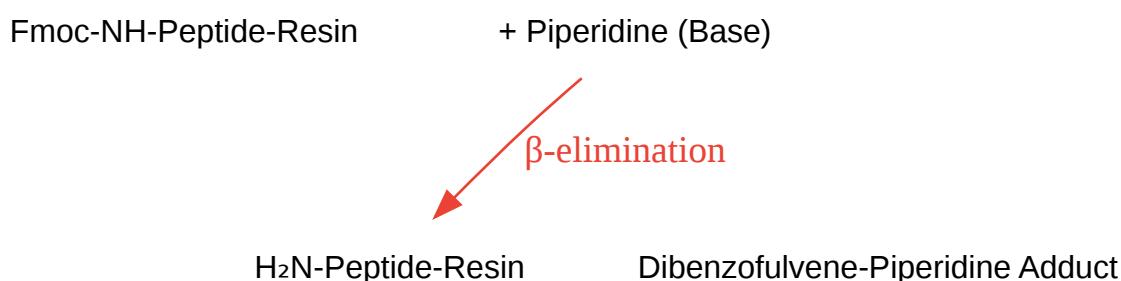
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Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2.1: Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[6]

- To the swollen, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[9]
- Agitate the mixture for 5-20 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with fresh piperidine solution to ensure complete deprotection.
- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]



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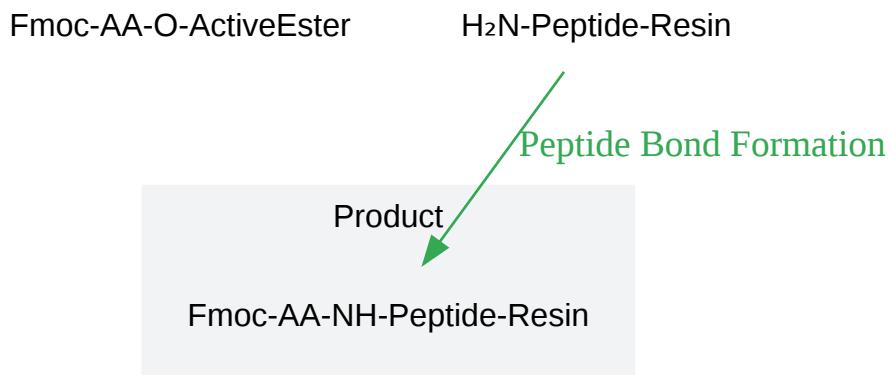
Caption: Base-catalyzed β -elimination mechanism of Fmoc deprotection.

Protocol 2.2: Amino Acid Activation and Coupling

The incoming Fmoc-amino acid (e.g., Fmoc-Gly-OH-¹³C) is activated to facilitate the formation of a new peptide bond with the free amine on the resin.

- In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin's initial loading).
- Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or Collidine).[6]
- Allow the activation to proceed for a few minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature, or until a completion test (such as the Kaiser test) is negative.[8]

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6]



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Caption: Amino acid activation and coupling to form a new peptide bond.

3. Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Protocol:

- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[6]
- Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is "Reagent K," which consists of Trifluoroacetic Acid (TFA)/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v).[10]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[10]
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.^[5]
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information and protocols for the effective use of Fmoc-Gly-OH-¹³C in the synthesis of isotopically labeled peptides. By leveraging these powerful reagents, researchers can unlock deeper insights into protein structure, function, and dynamics.

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